5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC19974010
Molecular Formula: C9H11BrN2O3
Molecular Weight: 275.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrN2O3 |
|---|---|
| Molecular Weight | 275.10 g/mol |
| IUPAC Name | 5-bromo-N-[2-(dimethylamino)-2-oxoethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C9H11BrN2O3/c1-12(2)8(13)5-11-9(14)6-3-4-7(10)15-6/h3-4H,5H2,1-2H3,(H,11,14) |
| Standard InChI Key | QKKXKQJSVLDGFG-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)CNC(=O)C1=CC=C(O1)Br |
Introduction
5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide is a synthetic organic compound belonging to the class of furan carboxamides. It features a furan ring with a bromine atom at the 5-position, a carboxamide functional group, and a dimethylamino-2-oxoethyl substituent. These structural elements suggest potential biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Synthesis
The synthesis of 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide typically involves multi-step processes that include bromination, amidation, and other functional group transformations. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.
Biological Activity
Preliminary studies suggest that 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide exhibits potential biological activities, particularly as an anticancer agent. Its mechanism of action may involve modulation of enzyme activity or receptor interactions, which requires further investigation through detailed biochemical assays.
Applications in Research
This compound serves as a versatile building block in synthesizing more complex organic molecules and can be used as a probe in biochemical studies. Its unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable platform for further research and development in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide, including variations in the substituents attached to the furan ring. These variations can lead to different biological activities and pharmacological properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-bromo-N-(2-morpholinoethyl)furan-2-carboxamide | Morpholino group instead of dimethylamino | Potentially different biological activity due to morpholino moiety |
| 5-bromo-N-(2-(p-tolyl)ethyl)furan-2-carboxamide | p-Tolyl group introduces steric bulk | May exhibit different pharmacological properties |
| 5-bromo-N-(2-carbamoylphenyl)furan-2-carboxamide | Carbamoyl substitution alters reactivity | Distinct reactivity profile compared to amine substitutions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume